molecular formula C6H7BrN2 B13892732 3-Bromo-4,6-dimethylpyridazine

3-Bromo-4,6-dimethylpyridazine

Cat. No.: B13892732
M. Wt: 187.04 g/mol
InChI Key: LTFAKVKGZPZMKB-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethylpyridazine: is an organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 3 and two methyl groups at positions 4 and 6 on the pyridazine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethylpyridazine can be achieved through several methods. One common approach involves the bromination of 4,6-dimethylpyridazine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-Bromo-4,6-dimethylpyridazine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used to introduce pyridazine moieties into target compounds .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is used in the development of agrochemicals and pharmaceuticals. It can be a key intermediate in the synthesis of active ingredients for various applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethylpyridazine and its derivatives depends on their specific biological targets. For example, some derivatives may inhibit enzymes or receptors involved in disease pathways. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 4-Bromo-3,6-dimethylpyridazine
  • 3,6-Dimethylpyridazine
  • 3-Bromo-4,5-dimethylpyridazine

Comparison: 3-Bromo-4,6-dimethylpyridazine is unique due to the specific positioning of the bromine and methyl groups, which can affect its reactivity and biological activity. Compared to 4-Bromo-3,6-dimethylpyridazine, the position of the bromine atom in this compound may lead to different substitution patterns and reaction outcomes .

Properties

IUPAC Name

3-bromo-4,6-dimethylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFAKVKGZPZMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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